5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95%
Übersicht
Beschreibung
5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% (5-CFHNA) is a synthetic compound belonging to the class of compounds known as nicotinic acids. It is a derivative of nicotinic acid, an important precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD). 5-CFHNA has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and physiology.
Wissenschaftliche Forschungsanwendungen
5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and physiology. It has been used in studies of the metabolism of NAD and its derivatives, as well as in studies of the biochemistry of nicotinic acid and its derivatives. In addition, 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% has been used as a substrate for the synthesis of NAD analogues, which are useful in the study of the biosynthesis of NAD and its derivatives. It has also been used as a probe in studies of the mechanism of action of nicotinic acid and its derivatives.
Wirkmechanismus
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% is not fully understood. However, it is thought to act by inhibiting the enzyme NAD synthetase, which is responsible for the biosynthesis of NAD from nicotinic acid. This inhibition results in decreased production of NAD, which in turn leads to decreased levels of NAD-dependent enzymes and other metabolic pathways that require NAD as a cofactor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% have been studied in various cell lines and animal models. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to modulate the expression of genes involved in energy metabolism. In addition, 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% has been shown to modulate the activity of enzymes involved in the metabolism of NAD and its derivatives, as well as to modulate the activity of other enzymes involved in the biosynthesis of NAD and its derivatives.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% for laboratory experiments is its ability to modulate the activity of enzymes involved in the metabolism of NAD and its derivatives. This makes it a useful tool for studying the biochemistry of NAD and its derivatives. However, 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% is structurally similar to nicotinic acid, and thus may have similar effects on other biological systems. It is also not as stable as some other NAD analogues, which can limit its use in long-term experiments.
Zukünftige Richtungen
5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% has potential applications in a wide range of scientific fields, and its use in laboratory experiments is likely to expand in the future. Possible future directions include the use of 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% as a probe for the study of the mechanism of action of NAD and its derivatives, as well as its use as a tool for the study of the biochemistry of NAD and its derivatives. In addition, 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% may be used in the development of novel NAD analogues, which could be used to study the biosynthesis of NAD and its derivatives. Finally, 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% may be used in the development of novel therapeutic agents for the treatment of diseases associated with NAD metabolism.
Synthesemethoden
5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% can be synthesized from nicotinic acid via a two-step process. In the first step, nicotinic acid is reacted with 4-fluorobenzoyl chloride to form 4-fluorobenzoic acid and nicotinoyl chloride. The latter is then hydrolyzed to form 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95%. 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95% can also be synthesized from 4-fluorobenzaldehyde, which is reacted with hydroxylamine to form 4-fluorobenzoylhydroxylamine. This is then hydrolyzed to form 5-(4-Carboxy-3-fluorophenyl)-6-hydroxynicotinic acid, 95%.
Eigenschaften
IUPAC Name |
5-(4-carboxy-3-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-4-6(1-2-8(10)13(19)20)9-3-7(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPSFVYNHBBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CNC2=O)C(=O)O)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687885 | |
Record name | 5-(4-Carboxy-3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261924-92-8 | |
Record name | 3-Pyridinecarboxylic acid, 5-(4-carboxy-3-fluorophenyl)-1,6-dihydro-6-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261924-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Carboxy-3-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50687885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.